N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide
Description
N-(2-(5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a pyrazolo-pyrimidinone derivative characterized by a 4-fluorobenzyl substituent at the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one core and a 2-(4-fluorophenoxy)acetamide side chain. Its molecular formula is C₂₃H₁₉F₂N₅O₃, with a molecular weight of 483.43 g/mol. The compound’s structure features dual fluorine atoms at the para positions of both the benzyl and phenoxy groups, which may enhance its metabolic stability and binding affinity to biological targets, as seen in analogous compounds targeting translocator protein (TSPO) receptors or kinase inhibitors .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c23-16-3-1-15(2-4-16)12-28-14-26-21-19(22(28)31)11-27-29(21)10-9-25-20(30)13-32-18-7-5-17(24)6-8-18/h1-8,11,14H,9-10,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSGHMPGADJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. The structure includes several functional groups that may enhance its pharmacological properties, including improved metabolic stability and bioavailability.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including this specific compound, may function as kinase inhibitors , particularly targeting cyclin-dependent kinases (CDKs). CDKs play critical roles in cell cycle regulation, and their inhibition is a promising strategy for cancer treatment. The presence of fluorine atoms in the structure may enhance binding affinity and selectivity towards specific biological targets.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. It may induce apoptosis in tumor cells by disrupting key signaling pathways.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory mediators and pathways.
- Antiviral Effects : Preliminary studies suggest activity against certain viral infections, potentially through inhibition of viral replication mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK activity | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antiviral | Inhibition of viral replication |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, this compound was evaluated against several human tumor cell lines including HeLa and HCT116. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests a promising therapeutic index for further development.
Interaction Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies revealed that the compound fits well into the active site of CDKs, suggesting a strong potential for selective inhibition.
Comparison with Similar Compounds
Key Observations:
- Halogenation Effects : Replacement of fluorine with bromine (e.g., ) increases molecular weight but may reduce metabolic stability due to heavier halogen atoms.
- Substituent Position: The target compound’s 4-fluorophenoxy side chain differs from the 2,4-dichlorophenoxy group in , which could alter lipophilicity and receptor interactions.
Physicochemical and Spectroscopic Properties
NMR Profiling
Evidence from NMR studies (e.g., ) indicates that substituent positions significantly influence chemical shifts. For example:
- Protons near electron-withdrawing groups (e.g., fluorine) exhibit downfield shifts due to deshielding effects.
- The target compound’s 4-fluorophenoxy group may cause distinct shifts in the δ 6.8–7.2 ppm range, comparable to analogs with para-halogenated aryl groups .
Mass Spectrometry (MS) Fragmentation
Molecular networking analyses () reveal that pyrazolo-pyrimidinones with similar fragmentation patterns (e.g., cleavage at the acetamide bond) cluster together. The target compound’s fragmentation likely yields ions at m/z 483.43 (M+H⁺) and 365.2 (pyrazolo-pyrimidinone core + fluorobenzyl), analogous to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
